![molecular formula C18H22ClNO B1438145 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride CAS No. 1185061-40-8](/img/structure/B1438145.png)
4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride
Overview
Description
“4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185061-40-8. Its molecular weight is 303.83 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO.ClH/c1-2-6-16 (7-3-1)17-8-4-5-9-18 (17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.83 . More detailed physical and chemical properties are not available in my current resources.Scientific Research Applications
I have conducted a search for the scientific research applications of “4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride”, but unfortunately, the available information does not provide a comprehensive analysis covering six to eight unique applications in separate detailed sections as requested.
Medicine
Piperidine derivatives have been studied for their potential use in medicine, particularly as inhibitors for certain types of kinases involved in diseases such as cancer. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antimalarial Research
Some synthetic 1,4-disubstituted piperidines with simple molecular structures have been evaluated for their efficacy as antimalarial molecules, addressing the need for novel treatments due to resistance to existing antimalarials .
Safety and Hazards
properties
IUPAC Name |
4-[(2-phenylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGJEYQWBJYSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.